molecular formula C10H11ClFN B7861215 3-chloro-N-cyclobutyl-4-fluoroaniline

3-chloro-N-cyclobutyl-4-fluoroaniline

Cat. No.: B7861215
M. Wt: 199.65 g/mol
InChI Key: WGJYLKYCXBBCRK-UHFFFAOYSA-N
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Description

3-chloro-N-cyclobutyl-4-fluoroaniline is an organic compound with the molecular formula C10H11ClFN and a molecular weight of 199.65 g/mol . It is a derivative of aniline, featuring a chloro group at the 3-position, a fluoro group at the 4-position, and a cyclobutyl group attached to the nitrogen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclobutyl-4-fluoroaniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

3-chloro-N-cyclobutyl-4-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Substituted Anilines: Resulting from nucleophilic substitution.

    Oxidized or Reduced Derivatives: Depending on the reaction conditions.

    Coupled Products: From Suzuki–Miyaura coupling.

Scientific Research Applications

3-chloro-N-cyclobutyl-4-fluoroaniline is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclobutyl-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

3-chloro-N-cyclobutyl-4-fluoroaniline can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

3-chloro-N-cyclobutyl-4-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN/c11-9-6-8(4-5-10(9)12)13-7-2-1-3-7/h4-7,13H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJYLKYCXBBCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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